Melk-IN-1, along with other MELK inhibitors, has been derived from extensive structure-activity relationship studies. These studies involve high-throughput screening of compound libraries to identify effective inhibitors. Melk-IN-1 is classified as a quinoline derivative, recognized for its potent inhibitory effects on MELK activity, with reported half-maximum inhibitory concentration (IC50) values in the nanomolar range .
The synthesis of Melk-IN-1 involves several key steps:
The molecular structure of Melk-IN-1 features a quinoline core, which is critical for its interaction with the MELK enzyme. The specific arrangement of functional groups on this core enhances its binding affinity and selectivity for MELK.
Melk-IN-1 primarily acts through competitive inhibition of the MELK kinase activity. The binding of Melk-IN-1 to the ATP-binding site of MELK prevents substrate phosphorylation, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Key reactions include:
The mechanism by which Melk-IN-1 exerts its effects involves:
Melk-IN-1 exhibits several notable physical and chemical properties:
Melk-IN-1 has significant potential applications in cancer research and therapy:
Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase within the AMPK/Snf1 superfamily, exhibits a conserved multi-domain architecture critical for its oncogenic functions. Its structural organization provides key targets for precision therapeutics like Melk-IN-1.
The N-terminal kinase domain (residues 20–300) adopts a bilobal fold characteristic of eukaryotic protein kinases. This domain contains a β-sheet-rich N-lobe and an α-helical C-lobe, forming a deep catalytic cleft for ATP binding. Key structural motifs include:
Adjacent to the kinase domain (residues 301–370), the UBA domain adopts a compact three-helix bundle topology. Unlike canonical UBAs, it lacks ubiquitin-binding capacity but mediates critical regulatory interactions:
Table 1: Functional Impact of UBA Domain Mutations on MELK Activity
Mutation | Structural Effect | Kinase Activity (% Wild-Type) |
---|---|---|
Leu312Ala | Disrupted hydrophobic interface | 32% |
Phe315Asp | Helix bundle destabilization | 28% |
ΔUBA (res301-370) | Complete domain deletion | 30% |
Data derived from kinetic assays using AMARA peptide substrate [5] [6]
The C-terminal KA1 domain (residues 650–750) exhibits a phospholipid-binding fold with conserved basic residues (Lys681, Arg685). Its functions include:
The domain organization of MELK creates unique vulnerabilities exploitable by ATP-competitive inhibitors like Melk-IN-1. Structural analyses reveal precise targeting mechanisms.
The MELK ATP-binding cleft measures 12 Å deep × 8 Å wide, with distinctive features:
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